(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, a phenyl group, and a piperazine ring with a ketone and a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate typically involves the reaction of tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-oxo-2-phenylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate has several applications in scientific research:
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Medicine: It may be investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate: A similar compound without the (S)-configuration.
tert-Butyl 3-oxo-2-methylpiperazine-1-carboxylate: A derivative with a methyl group instead of a phenyl group.
tert-Butyl 3-oxo-2-ethylpiperazine-1-carboxylate: A derivative with an ethyl group instead of a phenyl group.
Uniqueness
(S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and a phenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
tert-butyl (2S)-3-oxo-2-phenylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)17-10-9-16-13(18)12(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,18)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYOGPGTTFWZAP-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)[C@@H]1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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